Hexil Metanosulfonato

Descripción general

Descripción

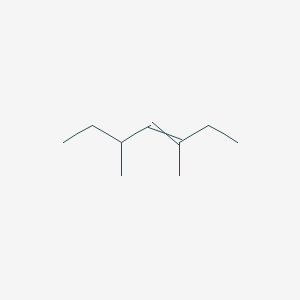

Hexyl methanesulfonate (HMS) is an organic compound belonging to the family of alkyl methanesulfonates. It is a colorless, water-soluble liquid with a pungent odor. HMS is used in a variety of applications, including as a surfactant, a solvent, a preservative, and a lubricant. HMS is also used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Aplicaciones Científicas De Investigación

Control de Calidad Farmacéutico

Cuantificación por Cromatografía de Gases (GC): El HMS se utiliza en el control de calidad de los productos farmacéuticos, particularmente en la cuantificación de niveles traza en los principios activos farmacéuticos (APIs). Una aplicación específica se encuentra en la cuantificación de HMS en Dabigatrán etexilato mesilato, un inhibidor directo de la trombina . El método emplea una columna capilar y un detector de ionización de llama (FID), con un límite de detección de 0,25 ppm y un límite de cuantificación de 0,75 ppm. Esto es crucial para garantizar la seguridad y la eficacia de los productos farmacéuticos, ya que el HMS puede ser un subproducto de los procesos de fabricación que involucran ácido metanosulfónico y alcoholes .

Desarrollo de Métodos Analíticos

Validación y Desarrollo de Métodos: El HMS sirve como estándar en el desarrollo y la validación de métodos analíticos. El método GC desarrollado para la cuantificación de HMS se valida para la especificidad, linealidad, precisión y exactitud . Esto garantiza que el método cumpla con los requisitos reglamentarios y se pueda emplear en laboratorios de control de calidad para el monitoreo de los APIs .

Monitoreo Ambiental

Análisis de Trazas: La sensibilidad del método GC para HMS permite el monitoreo ambiental de los contaminantes farmacéuticos. El análisis de trazas puede detectar cantidades minúsculas de HMS, lo cual es esencial para evaluar el impacto ambiental de los residuos farmacéuticos y garantizar el cumplimiento de las regulaciones ambientales .

Cumplimiento Normativo

Evaluación de Riesgos para la Salud: El HMS se examina para detectar posibles riesgos para la salud como mutagenicidad, carcinogenicidad y teratogenicidad. Su cuantificación en productos farmacéuticos es parte del cumplimiento normativo para controlar la concentración de compuestos potencialmente dañinos en los medicamentos .

Investigación sobre Impurezas en Medicamentos

Estudio de Impurezas Genotóxicas: El HMS se estudia como un éster de mesilato, el cual se sabe que es un compuesto mutagénico y carcinogénico potente. La investigación sobre el HMS ayuda a comprender la formación y el control de las impurezas genotóxicas en las sustancias farmacéuticas .

Innovación Metodológica

Técnica de Inyección en Columna: El uso de HMS en la técnica de inyección en columna para GC representa una innovación metodológica. Esta técnica mejora la separación y la cuantificación de compuestos volátiles como el HMS, mejorando las capacidades analíticas de los métodos GC .

Análisis de Sistemas de Solventes

Medio de Líquido Iónico: El HMS se puede analizar utilizando un líquido iónico como medio de disolución de la muestra en métodos de extracción líquido-líquido. Este enfoque es parte del desarrollo de nuevos sistemas de solventes para mejorar el rendimiento analítico .

Mecanismo De Acción

Target of Action

Hexyl Methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . They interact with various intracellular targets, primarily DNA . The alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of Hexyl Methanesulfonate involves the fission of alkyl-oxygen bonds within the intracellular environment . This fission allows the compound to react with its targets, primarily DNA . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

It is known that methanesulfonates, including hexyl methanesulfonate, can result in the formation of alkyl sulfonates, which are considered as potential genotoxic impurities .

Pharmacokinetics

A quantitative gas chromatography (gc) method has been developed for the quantification of trace level hexyl methane sulfonate in dabigatran etexilate mesylate . This method could potentially be used to study the ADME properties of Hexyl Methanesulfonate.

Result of Action

The primary result of Hexyl Methanesulfonate’s action is the alkylation of DNA . This can lead to changes in DNA structure and function, potentially resulting in genotoxic effects .

Action Environment

The action of Hexyl Methanesulfonate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . Additionally, the compound’s action can be influenced by its concentration in the environment, as indicated by the development of a method for quantifying trace levels of Hexyl Methanesulfonate .

Safety and Hazards

Direcciones Futuras

The potential health hazards of trace amounts of mesylate esters, like Hexyl Methanesulfonate, in pharmaceuticals have attracted the attention of regulatory authorities . Therefore, it is of great importance to develop analytical methods that are sensitive enough and meet all the regulatory requirements . The developed method can be very well employed and can be used in the quality control laboratories to monitor and control the trace level of hexyl methane sulfonate in Active pharmaceutical ingredients (API) .

Análisis Bioquímico

Cellular Effects

It is known that mesylate esters, like Hexyl Methanesulfonate, are potent mutagenic, carcinogenic, and teratogenic compounds

Molecular Mechanism

It is known that methanesulfonic acid, from which Hexyl Methanesulfonate is derived, is a non-oxidizing reagent exhibiting high chemical stability against redox reactions and hydrolysis

Temporal Effects in Laboratory Settings

A method has been developed for the quantification of trace level Hexyl Methanesulfonate in Dabigatran etexilate mesylate .

Propiedades

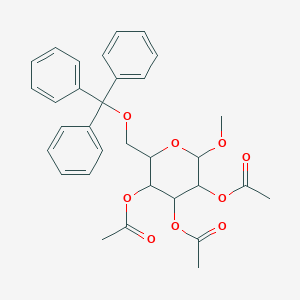

IUPAC Name |

hexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIRDRHUUFRHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501076 | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-50-6 | |

| Record name | Hexyl mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl mesylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N367C6YQY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexyl Methanesulfonate interact with DNA and what are the downstream effects?

A1: Hexyl Methanesulfonate acts as an alkylating agent. It transfers its hexyl group to DNA bases, creating bulky adducts that distort the DNA helix structure. [, ] This alkylation disrupts DNA replication and repair mechanisms, ultimately leading to mutations and chromosomal aberrations. [, ] Studies using human lymphoblastoid cells have shown that Hexyl Methanesulfonate induces both "normally growing" (NG) and "slowly growing" (SG) TK mutants. NG mutants arise from point mutations, while SG mutants result from larger structural changes in the DNA, indicating clastogenic effects in addition to mutagenicity. []

Q2: Which DNA repair pathway is primarily involved in repairing Hexyl Methanesulfonate-induced DNA damage?

A2: Research indicates that Nucleotide Excision Repair (NER) is the primary pathway for repairing DNA damage caused by Hexyl Methanesulfonate. [] This is because NER is responsible for removing bulky adducts from DNA, which is the type of damage induced by Hexyl Methanesulfonate. The study demonstrated that α-amanitin, an inhibitor of NER, significantly reduced the DNA damage response to Hexyl Methanesulfonate, indicating NER's role in the repair process. []

- [1] Role of Nucleotide Excision Repair or Base Excision Repair in Movement of Various n-Alkylated Bases, Investigated by the Comet Assay:

Q3: How does the length of the alkyl chain in alkyl methanesulfonates affect their mutagenic and clastogenic potential?

A3: Studies using a series of n-alkyl methanesulfonates, including Hexyl Methanesulfonate, have revealed a structure-activity relationship. Compounds with shorter alkyl chains (less than four carbons) primarily induce point mutations (mutagenicity). In contrast, compounds with longer alkyl chains, like Hexyl Methanesulfonate (with a six-carbon chain), are capable of inducing both point mutations and larger chromosomal aberrations (clastogenicity). [] This suggests that the increased bulkiness of larger alkyl adducts contributes to more severe DNA damage.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)